molecular formula C8H6ClNO B1586819 1-Chloro-3-isocyanato-2-methylbenzene CAS No. 40397-90-8

1-Chloro-3-isocyanato-2-methylbenzene

Cat. No. B1586819
CAS RN: 40397-90-8
M. Wt: 167.59 g/mol
InChI Key: NGQMCUWZGVMILT-UHFFFAOYSA-N
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Description

1-Chloro-3-isocyanato-2-methylbenzene, also known as 3-Chloro-2-methylphenyl isocyanate, is an organic building block containing an isocyanate group . It has a molecular weight of 167.59 .


Molecular Structure Analysis

The molecule contains a total of 17 bonds, including 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isocyanate .


Chemical Reactions Analysis

Isocyanates, such as 1-Chloro-3-isocyanato-2-methylbenzene, can react with moist air, water, or alcohols to form amines and insoluble polyureas. This reaction is exothermic, releasing toxic, corrosive, or flammable gases, including carbon dioxide .


Physical And Chemical Properties Analysis

The compound has a refractive index of 1.56, a boiling point of 95 °C at 9 mmHg, and a density of 1.247 g/mL at 25 °C .

Scientific Research Applications

Isotopic Abundance in Chemical Compounds

Research on 1-Chloro-3-nitrobenzene (a compound related to 1-Chloro-3-isocyanato-2-methylbenzene) has explored its isotopic abundance ratios, which can impact its physical, chemical, and thermal properties. These properties are crucial for the design and synthesis of pharmaceuticals, dyes, and agricultural chemicals (Trivedi et al., 2016).

Polymer-Supported Quenching Reagents

The preparation of polymer-supported derivatives for parallel purification has significant applications in combinatorial chemistry and organic synthesis. This method simplifies the purification process of crude reaction products, offering an efficient alternative to solid-phase synthesis (R. J. C. and J. C. Hodges, 1997).

Molar Enthalpies of Formation

The study of isomerization equilibria and molar enthalpies of formation of isopropylchlorobenzenes provides insight into the thermodynamic properties of these compounds, which is valuable for understanding and predicting the behavior of similar chemical structures (T. N. Nesterova et al., 1985).

Intramolecular Electron Transfer

Research on diferrocenylbenzenes and their isomers investigates the effects of quantum interference on intramolecular electron transfer. This study contributes to our understanding of molecular electronics and the development of new materials with specific electronic properties (Cendrine Patoux et al., 1997).

Direct Chain End Functionalization

The use of alkoxybenzenes for end-quenching in polymerizations highlights a method for the direct functionalization of polymers. This technique has implications for creating polymers with specific end-group functionalities, which can tailor the material's properties for various applications (D. Morgan et al., 2010).

Safety And Hazards

Inhalation of 1-Chloro-3-isocyanato-2-methylbenzene may lead to pulmonary edema. It may cause a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting. Inhalation at high concentrations may cause CNS depression and asphyxiation. It is harmful if inhaled and may cause respiratory sensitization .

properties

IUPAC Name

1-chloro-3-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQMCUWZGVMILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370931
Record name 1-chloro-3-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-isocyanato-2-methylbenzene

CAS RN

40397-90-8
Record name 1-chloro-3-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-isocyanato-2-methylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of the above-mentioned 1-chloro-2-methyl-3-methoxycarbonylaminobenzene 5.80 g, phosphorus pentachloride 7.53 g and chlorobenzene 50 mL was stirred with heating under reflux for one hour. The reaction mixtures were concentrated under reduced pressure to give 1-chloro-3-isocyanato-2-methylbenzene.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
7.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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